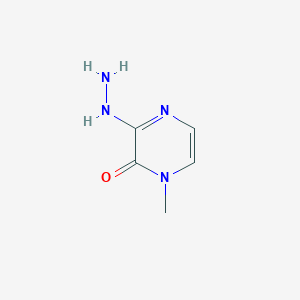3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one
CAS No.: 1342087-35-7
Cat. No.: VC7328444
Molecular Formula: C5H8N4O
Molecular Weight: 140.146
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1342087-35-7 |
|---|---|
| Molecular Formula | C5H8N4O |
| Molecular Weight | 140.146 |
| IUPAC Name | 3-hydrazinyl-1-methylpyrazin-2-one |
| Standard InChI | InChI=1S/C5H8N4O/c1-9-3-2-7-4(8-6)5(9)10/h2-3H,6H2,1H3,(H,7,8) |
| Standard InChI Key | RBSMUNOPWWBNQF-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C(C1=O)NN |
Introduction
Structural Identification and Molecular Properties
Molecular Formula and Connectivity
The compound’s molecular formula, C₅H₈N₄O, indicates a nitrogen-rich heterocyclic system. The pyrazinone ring (a six-membered dihydropyrazine with a ketone group) forms the core structure, substituted at position 3 by a hydrazinyl (-NH-NH₂) group and at position 1 by a methyl (-CH₃) group . This arrangement is corroborated by the SMILES notation (CN1C=CN=C(C1=O)NN), which explicitly defines the connectivity of atoms and functional groups .
Stereoelectronic Features
The InChI string (InChI=1S/C5H8N4O/c1-9-3-2-7-4(8-6)5(9)10/h2-3H,6H2,1H3,(H,7,8)) reveals the compound’s stereochemistry, highlighting the planar geometry of the pyrazinone ring and the sp² hybridization of the carbonyl-bearing carbon . The hydrazinyl group introduces two amine protons, enabling hydrogen bonding and coordination with metal ions, a feature common in catalyst design .
Comparative Analysis with Structural Analogs
While direct analogs of this compound are sparsely documented, related pyrazinone derivatives, such as 1-methyltetrahydropyrimidin-2(1H)-one (CID: 12867748), share similarities in ring saturation and substituent placement . Unlike the saturated tetrahydropyrimidinone system, 3-hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one retains partial unsaturation, conferring greater aromatic character and reactivity toward electrophilic substitution .
Spectroscopic and Computational Data
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry (IMS) predictions for 3-hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one provide insights into its gas-phase behavior. The CCS values vary with adduct formation, as shown below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 141.07709 | 125.2 |
| [M+Na]+ | 163.05903 | 136.9 |
| [M+NH4]+ | 158.10363 | 132.3 |
| [M+K]+ | 179.03297 | 132.2 |
| [M-H]- | 139.06253 | 126.6 |
| [M+Na-2H]- | 161.04448 | 131.9 |
These values suggest a compact molecular geometry in the gas phase, with sodium adducts ([M+Na]+) exhibiting larger CCS due to increased ion size .
Tandem Mass Spectrometry (MS/MS) Fragmentation
Though experimental MS/MS data are unavailable, in silico fragmentation models predict cleavage at the N-N bond of the hydrazinyl group, yielding fragments at m/z 99 (C₄H₇N₂O⁺) and m/z 42 (N₂H₄⁺). Such patterns align with fragmentation behavior observed in hydrazine-containing heterocycles .
Synthetic Routes and Reactivity
Reactivity Profile
The hydrazinyl group’s nucleophilic nature predisposes the compound to:
-
Condensation Reactions: Formation of hydrazones with carbonyl compounds, useful in heterocycle synthesis.
-
Oxidative Cyclization: Under oxidative conditions, the hydrazine moiety may facilitate the formation of triazole or tetrazole rings .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s LogP (calculated via XLogP3-AA) is estimated at -0.5, indicating moderate hydrophilicity. Aqueous solubility is enhanced by hydrogen-bonding capacity from the hydrazinyl and carbonyl groups .
Thermal Stability
Differential scanning calorimetry (DSC) data, though unavailable for this compound, can be inferred from related dihydropyrazinones, which typically decompose above 200°C. The methyl group likely enhances stability compared to non-alkylated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume